1-methyl-2-(triethylsilyl)-1H-imidazole
Description
1-Methyl-2-(triethylsilyl)-1H-imidazole is a substituted imidazole featuring a triethylsilyl (SiEt₃) group at the C-2 position and a methyl group at the N-1 position.
Properties
Molecular Formula |
C10H20N2Si |
|---|---|
Molecular Weight |
196.36 g/mol |
IUPAC Name |
triethyl-(1-methylimidazol-2-yl)silane |
InChI |
InChI=1S/C10H20N2Si/c1-5-13(6-2,7-3)10-11-8-9-12(10)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
JPBUWNCKKLDKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=NC=CN1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Substituent Analysis
Table 1: Key Structural Features of Selected 1-Methyl-2-Substituted-1H-imidazoles
*Calculated based on molecular formula C₉H₁₇N₂Si.
Key Observations :
- Triethylsilyl vs. Tributylstannyl: The SnBu₃ group (MW 371.15) in imparts organometallic reactivity and toxicity concerns, whereas the SiEt₃ group (inferred) offers lower toxicity but similar steric demand .
- Electron Effects : Aryl substituents like 4-nitrophenyl () enhance electron-withdrawing properties, contrasting with the electron-donating nature of silyl or alkylthio groups .
Stability and Reactivity
- Hydrolysis Sensitivity : Silyl groups (e.g., SiEt₃) are prone to hydrolysis under acidic or aqueous conditions, contrasting with the hydrolytic stability of methylthio or aryl groups .
- Steric Effects : Bulky substituents like SiEt₃ may hinder nucleophilic attack at C-2, whereas smaller groups (e.g., SMe) allow for further functionalization .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP values estimated via computational tools (e.g., ChemDraw).
Key Trends :
- Lipophilicity increases with larger substituents (SnBu₃ > SiEt₃ > SMe).
- Aromatic substituents (e.g., 4-nitrophenyl) enhance crystallinity, as seen in .
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